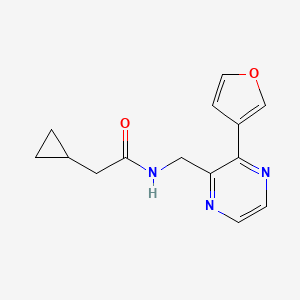
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide" is a chemical entity that appears to be related to various research areas, including herbicidal activity, antifungal properties, fluorogenic reagent development, crystal structure analysis, corrosion inhibition, and electrophilic fluorination. The papers provided discuss compounds with similar structures and functionalities, which can offer insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with herbicidal activities . The chemical structures of these compounds were confirmed using techniques like 1H NMR, IR, mass spectrum, and elemental analyses. This suggests that a similar approach could be used for the synthesis and confirmation of the structure of "this compound."
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide was determined, revealing hydrogen bonding patterns and dihedral angles between functional groups . This information is crucial for understanding the three-dimensional arrangement and potential reactivity of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in different contexts. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent, indicating that the fluoroacetamide moiety can participate in electrophilic substitution reactions . This could imply that "this compound" may also be involved in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their behavior in various environments. For instance, the corrosion inhibition properties of N-[morpholin-4-yl(phenyl)methyl]acetamide in hydrochloric acid medium were investigated, showing high inhibition efficiency and adsorption behavior . Additionally, the stability of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives was improved by structural modifications, which maintained their antifungal activity . These studies suggest that the physical and chemical properties of "this compound" could be similarly influenced by its molecular structure and substituents.
科学的研究の応用
Anticancer and Kinase Inhibitory Activities
Acetamide derivatives have been explored for their potential anticancer activities and ability to inhibit specific kinases. For instance, the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives revealed their Src kinase inhibitory and anticancer activities. These compounds, including modifications to the pyridine ring and N-benzyl substitution, demonstrated inhibition of cell proliferation in various human cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia. This suggests a potential pathway for designing novel anticancer agents using acetamide scaffolds (Fallah-Tafti et al., 2011).
Imaging and Diagnostic Applications
Acetamide derivatives have also found applications in imaging and diagnostics, particularly in positron emission tomography (PET) ligands for imaging translocator protein (TSPO) in the brain. For example, two 18F-labeled PET ligands based on acetamide structures were evaluated for their kinetics in the monkey brain and imaging of TSPO in the infarcted rat brain. These studies highlight the utility of acetamide derivatives in developing imaging agents for neurological conditions (Yui et al., 2010).
Antioxidant Properties
The antioxidant properties of acetamide derivatives have been investigated, with some compounds showing potent free radical scavenging activity. This activity is critical for developing therapeutic agents that can mitigate oxidative stress, a factor in many chronic diseases. Research in this area provides a foundation for exploring N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide and similar compounds for their antioxidant potential (Boudebbous et al., 2021).
Antibacterial and Antifungal Activities
Novel acetamide derivatives have been synthesized and tested for their antibacterial and antifungal activities, indicating the broad-spectrum potential of these compounds in addressing microbial resistance. Such studies underscore the importance of acetamide derivatives in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Corrosion Inhibition
In the field of materials science, acetamide derivatives have been explored as corrosion inhibitors, offering protection for metals in acidic environments. This application is vital for extending the lifespan of metal structures and components in industrial settings (Nasser & Sathiq, 2016).
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-5-3-2-4-9(10)14/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWYLCLIUZLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

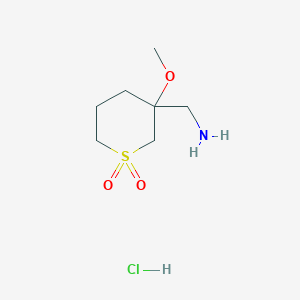


![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
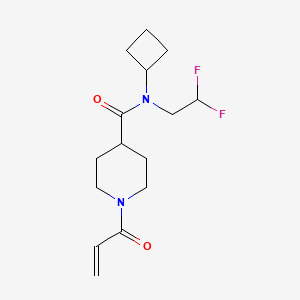
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
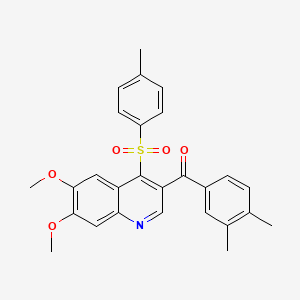
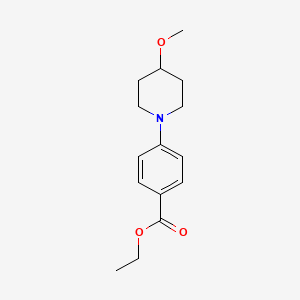

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)
